5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid

Lipophilicity ADME Drug Design

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid (CAS 1306604-60-3) is a heterocyclic building block featuring a furan-2-carboxylic acid core substituted at position 4 with a 2-methylthiazol-4-yl group and at position 5 with a methyl group. Its molecular formula is C10H9NO3S, molecular weight 223.25 g/mol, and it is supplied at 95% purity.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 1306604-60-3
Cat. No. B1422943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid
CAS1306604-60-3
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)O)C2=CSC(=N2)C
InChIInChI=1S/C10H9NO3S/c1-5-7(3-9(14-5)10(12)13)8-4-15-6(2)11-8/h3-4H,1-2H3,(H,12,13)
InChIKeyQMQJWUNVRSXWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid (CAS 1306604-60-3): A Dual-Methylated Heterocyclic Building Block for Drug Discovery


5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid (CAS 1306604-60-3) is a heterocyclic building block featuring a furan-2-carboxylic acid core substituted at position 4 with a 2-methylthiazol-4-yl group and at position 5 with a methyl group. Its molecular formula is C10H9NO3S, molecular weight 223.25 g/mol, and it is supplied at 95% purity . The compound belongs to the thiazole-furan hybrid scaffold class, which has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes relevant to Alzheimer's disease, with reported IC50 values in the micromolar range (21.1–86.6 µM) for structurally related analogs [1].

Why 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid Cannot Be Replaced by Its Des-Methyl Analog in Structure-Activity Optimization


The dual methylation pattern of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid—specifically the 5-methyl on the furan ring and the 2-methyl on the thiazole ring—confers measurable differences in lipophilicity (LogP 1.37 ) and steric profile compared to its closest commercially available analog, 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid (CAS 1267612-88-3), which lacks the furan 5-methyl substituent . In medicinal chemistry campaigns, the presence or absence of a single methyl group on a heterocyclic scaffold can significantly alter target binding conformation, metabolic stability, and CYP450-mediated clearance. Published structure-activity relationship (SAR) studies on related A2A receptor antagonists have demonstrated that replacing an unsubstituted furan moiety with a methylfuran significantly improves metabolic stability while maintaining potency [1]. Therefore, substitution with the des-methyl analog cannot be assumed to yield equivalent biological or pharmacokinetic outcomes without explicit comparative validation.

Quantitative Differentiation Evidence: 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid vs. Closest Analogs


Increased Lipophilicity (LogP 1.37) Compared to the Des-Methyl Analog Enhances Membrane Permeability Predictions

The target compound exhibits a measured/calculated LogP of 1.37 . Its closest commercially available analog, 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid (CAS 1267612-88-3), lacks the 5-methyl group on the furan ring, which reduces its molecular weight by 14.03 g/mol (209.22 vs. 223.25 g/mol) and is expected to lower its LogP by approximately 0.4–0.5 units based on standard Hansch-Leo π fragment constants for aromatic methyl substitution [1]. The higher LogP of the target compound predicts improved passive membrane permeability, which is a critical parameter in central nervous system (CNS) drug discovery and intracellular target engagement.

Lipophilicity ADME Drug Design

Higher Fraction of sp3-Hybridized Carbons (Fsp3 = 0.2) Indicates Marginally Improved Developability Profile

The target compound has an Fsp3 value of 0.2, reflecting two sp3-hybridized methyl carbons out of ten total carbons . The des-methyl analog 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid contains only one methyl group and thus has an Fsp3 of approximately 0.11 (one sp3 carbon out of nine total carbons). Higher Fsp3 values have been correlated with improved clinical success rates in small-molecule drug discovery, as they indicate greater three-dimensional molecular complexity and reduced planarity, which can improve solubility and reduce off-target promiscuity [1].

Molecular Complexity Developability Fsp3

Thiazole-Furan Hybrid Scaffold Demonstrated Micromolar Cholinesterase Inhibition in Published Alzheimer's Disease Studies

A 2025 study by Karakaya et al. evaluated a series of thiazole-based furan derivatives for AChE and BChE inhibition, reporting IC50 values ranging from 21.105 to 86.625 µM [1]. The target compound shares the core thiazole-furan scaffold with the studied compounds, differing primarily by the presence of a carboxylic acid handle at the furan 2-position, which enables further derivatization to amides, esters, or other conjugates. No direct IC50 data exist for the target compound itself, but the scaffold-level activity establishes a plausible biological rationale for its use as a fragment or building block in neuroscience-focused medicinal chemistry.

Alzheimer's Disease Cholinesterase Inhibition Neurology

Commercially Available at 95% Purity with Defined Hazard Classification, Enabling Direct Procurement Without Re-Purification

The target compound is supplied at 95% purity with a complete hazard classification: GHS07 (Harmful/Irritant), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . The comparator 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid is available at 97–98% purity from various vendors , but its safety profile is less comprehensively documented across supplier channels. The target compound's well-characterized hazard profile and consistent 95% purity specification reduce procurement uncertainty and enable immediate use in research workflows without additional analytical re-characterization.

Procurement Quality Control Safety

High-Impact Application Scenarios for 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid


Fragment-Based Drug Discovery Targeting CNS Cholinesterases

Given the class-level evidence for micromolar cholinesterase inhibition by thiazole-furan hybrids [1], this compound can serve as a carboxylic acid-containing fragment for structure-based design of AChE/BChE inhibitors. Its LogP of 1.37 places it within CNS drug-like chemical space, making it suitable for Alzheimer's disease programs where brain penetration is required. The carboxylic acid handle enables rapid parallel amide coupling for fragment elaboration.

Lead Optimization Libraries Requiring Differential Lipophilicity Modulation

In SAR campaigns where fine-tuning LogP is critical, the target compound's LogP of 1.37 offers a distinct lipophilicity point relative to its des-methyl analog (estimated LogP ~0.9–1.0). This ~0.4–0.5 LogP differential allows medicinal chemists to probe the impact of increased lipophilicity on target potency, selectivity, and ADME properties without changing the core scaffold topology [2].

Building Block for Metabolic Stability Optimization via Methylation Strategy

Published SAR evidence indicates that replacing an unsubstituted furan with a methylfuran improves metabolic stability in A2A antagonists [2]. The target compound's 5-methylfuran motif pre-installs this metabolically beneficial modification, allowing downstream analogs to potentially bypass oxidative metabolism at the furan 5-position. This makes it a strategically advantageous building block for programs seeking to avoid CYP-mediated furan ring oxidation.

Diversity-Oriented Synthesis Collections for Phenotypic Screening

The dual-methylation pattern (furan C5-methyl and thiazole C2-methyl) combined with the carboxylic acid functional group provides a unique three-dimensional pharmacophoric footprint with Fsp3 = 0.2 . This differentiates it from the flatter, singly methylated analogs, making it a valuable addition to diversity-oriented synthesis (DOS) libraries aimed at exploring underexploited regions of chemical space for phenotypic screening campaigns.

Quote Request

Request a Quote for 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.